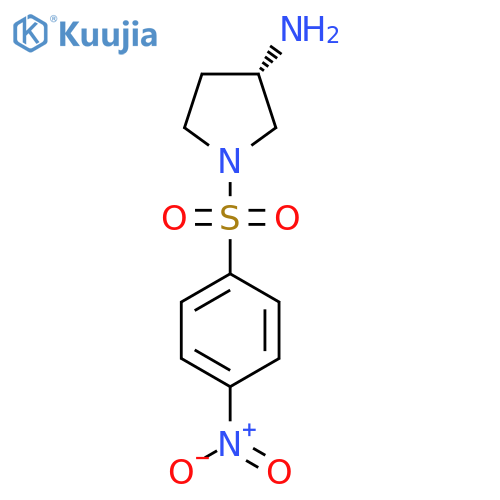

Cas no 1786954-25-3 ((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1799329-31-9

- 1786954-25-3

- EN300-1168160

- (3S)-1-(4-NITROBENZENESULFONYL)PYRROLIDIN-3-AMINE

- (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine

-

- インチ: 1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1

- InChIKey: JBCCJVUMFWYZBK-QMMMGPOBSA-N

- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CC[C@@H](C1)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 271.06267708g/mol

- どういたいしつりょう: 271.06267708g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1168160-0.05g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 0.05g |

$419.0 | 2023-05-27 | ||

| Enamine | EN300-1168160-5.0g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 5g |

$1448.0 | 2023-05-27 | ||

| Enamine | EN300-1168160-1.0g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 1g |

$499.0 | 2023-05-27 | ||

| Enamine | EN300-1168160-10.0g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 10g |

$2146.0 | 2023-05-27 | ||

| Enamine | EN300-1168160-0.25g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 0.25g |

$459.0 | 2023-05-27 | ||

| Enamine | EN300-1168160-0.5g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 0.5g |

$479.0 | 2023-05-27 | ||

| Enamine | EN300-1168160-5000mg |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 5000mg |

$2028.0 | 2023-10-03 | ||

| Enamine | EN300-1168160-250mg |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 250mg |

$642.0 | 2023-10-03 | ||

| Enamine | EN300-1168160-500mg |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 500mg |

$671.0 | 2023-10-03 | ||

| Enamine | EN300-1168160-2.5g |

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine |

1786954-25-3 | 2.5g |

$978.0 | 2023-05-27 |

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amineに関する追加情報

Recent Advances in the Study of (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS: 1786954-25-3)

In recent years, (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS: 1786954-25-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolidine scaffold and nitrobenzenesulfonyl moiety, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

A recent study published in the Journal of Medicinal Chemistry investigated the role of (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine as a potential inhibitor of specific enzymatic targets involved in inflammatory pathways. The study employed a combination of molecular docking simulations and in vitro assays to demonstrate the compound's high affinity for these targets, suggesting its utility in developing novel anti-inflammatory agents. The researchers also highlighted the compound's favorable pharmacokinetic properties, including its stability and bioavailability.

Another significant development involves the optimization of the synthetic route for (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine. A team of chemists reported a streamlined, high-yield synthesis method in Organic Letters, which reduces the number of steps and improves overall efficiency. This advancement is critical for scaling up production and facilitating further pharmacological studies. The new method also allows for the introduction of various functional groups, enabling the creation of derivatives with enhanced biological activity.

In addition to its anti-inflammatory potential, (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine has been explored for its anticancer properties. A preprint article on bioRxiv detailed its ability to induce apoptosis in certain cancer cell lines by modulating key signaling pathways. The study utilized proteomic and transcriptomic analyses to identify the molecular targets of the compound, providing a foundation for future drug development efforts.

Despite these promising findings, challenges remain in the clinical translation of (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine. Issues such as potential off-target effects and the need for further toxicity studies must be addressed. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling candidate for continued investigation.

In conclusion, (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS: 1786954-25-3) represents a valuable scaffold in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer therapies. Recent studies have shed light on its mechanisms of action, optimized its synthesis, and expanded its therapeutic potential. Future research should focus on addressing the remaining challenges and advancing the compound toward clinical trials.

1786954-25-3 ((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine) 関連製品

- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1502650-21-6(1H-Pyrrole-2-carboxylic acid, 4-butyl-3,5-dimethyl-)

- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)

- 627046-53-1(2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)

- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)

- 189161-81-7(4-(4-Carboxyphenyl)-2-methylphenol)

- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)

- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)

- 14260-95-8(Hexaethylene glycol monophenyl ether)